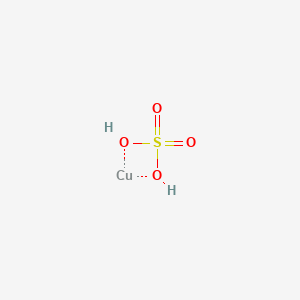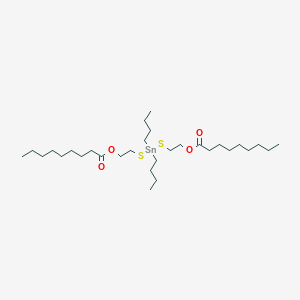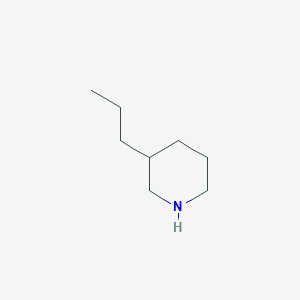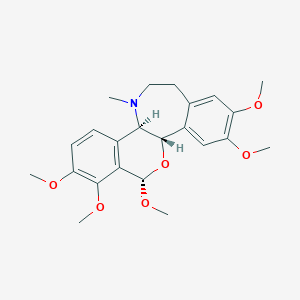
Cuprate(1-), (sulfato(2-)-O)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(1-), (sulfato(2-)-O)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand. It is known for its stability under normal laboratory conditions and its relatively easy synthesis, making it an attractive option for researchers.
Méthodes De Préparation
The synthesis of Cuprate(1-), (sulfato(2-)-O)- involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. This reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
Analyse Des Réactions Chimiques
Cuprate(1-), (sulfato(2-)-O)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different copper oxides, while reduction reactions can produce elemental copper.
Applications De Recherche Scientifique
Cuprate(1-), (sulfato(2-)-O)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In medicine, its antioxidant activity is being explored for potential therapeutic applications in oxidative stress-related diseases. In industry, it is used in the production of various copper-based materials and compounds.
Mécanisme D'action
The mechanism of action of Cuprate(1-), (sulfato(2-)-O)- is not fully understood. it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule. These complexes can alter the activity of enzymes and other proteins, leading to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
Cuprate(1-), (sulfato(2-)-O)- can be compared to other cuprate complexes, such as copper(II) sulfate and other copper-based compounds. One of the unique features of Cuprate(1-), (sulfato(2-)-O)- is its stability under normal laboratory conditions, which makes it easier to handle and store compared to other copper compounds.
Similar compounds include:
- Copper(II) sulfate
- Copper(II) oxide
- Copper(I) oxide
- Copper(II) chloride
These compounds share some chemical properties with Cuprate(1-), (sulfato(2-)-O)-, but each has its own unique characteristics and applications.
Propriétés
Numéro CAS |
12400-75-8 |
|---|---|
Formule moléculaire |
CuH2O4S |
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clé InChI |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
SMILES canonique |
OS(=O)(=O)O.[Cu] |
Synonymes |
Cuprate(1-), [sulfato(2-)-O]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)



![[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt](/img/structure/B84220.png)

